molecular formula C20H21ClN2O5S B2517633 3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)-4-chlorobenzamide CAS No. 802948-26-1

3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)-4-chlorobenzamide

Cat. No.: B2517633
CAS No.: 802948-26-1
M. Wt: 436.91
InChI Key: HBAXKBWDLDTBSC-UHFFFAOYSA-N
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Description

3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)-4-chlorobenzamide, commonly known as ABT-639, is a small molecule antagonist of the T-type calcium channel. ABT-639 has been found to be effective in treating various diseases and medical conditions.

Scientific Research Applications

Synthesis and Chemical Properties

Research in synthetic chemistry has explored the creation of azepane derivatives and their potential in various applications. For instance, Dorogov et al. (2006) demonstrated a method for the sulfochlorination of 2‐оxo‐2,3,4,5‐tetrahydro‐1H‐benzo[b]azepine leading to regioselective formation of 7‐chlorosulfonyl derivatives. This process enables the combinatorial production of substituted 2‐oxo‐7‐sulfamoyl‐2,3,4,5‐tetrahydro‐1H‐benzo[b]azepines, highlighting the compound's promising therapeutic potential (Dorogov et al., 2006).

Biological Activities

The pharmacological exploration of azepane derivatives has been significant, particularly in the context of kinase inhibition. Novel azepane derivatives have been evaluated for their inhibitory activities against protein kinases, such as PKB-alpha, showcasing the utility of these compounds in the development of new therapeutics (Breitenlechner et al., 2004).

Applications in Material Science

The chemical versatility of azepane derivatives extends beyond pharmaceuticals into material science. For example, Mohamed et al. (2020) described the synthesis of thiazole azodyes containing sulfonamide moieties for enhancing UV protection and antimicrobial properties of cotton fabrics (Mohamed et al., 2020). This research demonstrates the compound's potential in the development of functional textiles.

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-yl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O5S/c21-16-7-5-14(11-19(16)29(25,26)23-9-3-1-2-4-10-23)20(24)22-15-6-8-17-18(12-15)28-13-27-17/h5-8,11-12H,1-4,9-10,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAXKBWDLDTBSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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